Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate
Overview
Description
“Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate” is a chemical compound with the molecular formula C4H6N4O3 and a molecular weight of 158.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)NC1=NON=C1N
. This indicates that the molecule contains a carbamate group (OC(=O)N) and a 1,2,5-oxadiazol-3-yl group.
Scientific Research Applications
Biological Activities and Therapeutic Potential
Oxadiazoles, including derivatives like Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, have been extensively studied for their diverse pharmacological properties. Research indicates that these compounds show promising antimicrobial, anticancer, and anti-inflammatory activities. Specifically, oxadiazole derivatives have been synthesized to explore their therapeutic applications against various diseases due to their ability to interact effectively with biological targets.
Antimicrobial Activity : Studies highlight the antimicrobial efficacy of oxadiazole derivatives, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents. The broad spectrum of activity includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects, showcasing the versatility of oxadiazole compounds in combating a range of pathogens (Glomb & Świątek, 2021).
Anticancer Properties : Oxadiazole derivatives have been investigated for their potential in cancer therapy. The structural features of these compounds, including the 1,2,5-oxadiazol moiety, contribute to their ability to exhibit anticancer activities. Research into these derivatives is driven by the need for more effective and less toxic therapeutic options in oncology (Bala, Kamboj, & Kumar, 2010).
Anti-inflammatory and Analgesic Effects : The anti-inflammatory and analgesic properties of oxadiazole derivatives make them candidates for developing new treatments for inflammatory diseases and pain management. Their mechanism of action often involves modulating key biochemical pathways associated with inflammation and pain perception, highlighting their potential in therapeutic applications (Verma et al., 2019).
Future Directions
“Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate” and related compounds are of interest in the field of research due to their potential applications as secondary explosives, oxidizers, and melt-castable explosives . Future research may focus on exploring these applications further and optimizing the synthesis and properties of these compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with c-myc, a protein involved in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit c-myc-max dimerization, suggesting that they may bind to c-myc .
Biochemical Pathways
The inhibition of c-myc-max dimerization by similar compounds suggests that it may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been found to cause growth arrest at the g0/g1 phase in c-myc-over-expressing hl60 and daudi cells .
Action Environment
Similar compounds have been found to have moderate thermal stabilities .
Properties
IUPAC Name |
methyl N-(4-amino-1,2,5-oxadiazol-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c1-10-4(9)6-3-2(5)7-11-8-3/h1H3,(H2,5,7)(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVCTSQMFSUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178134 | |
Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-07-5 | |
Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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